Stereochemical Identity and Purity: N-Acetyl-S-benzyl-D-cysteine vs. N-Acetyl-S-benzyl-L-cysteine
N-Acetyl-S-benzyl-D-cysteine is the D-enantiomer of N-acetyl-S-benzylcysteine, with a specific optical rotation [α]20/D of +50.0 to +53.0° (C=2, EtOH) as reported by TCI [1]. In contrast, the L-enantiomer (N-Acetyl-S-benzyl-L-cysteine, CAS 19542-77-9) exhibits a negative specific rotation, although exact values are less frequently reported in vendor specifications . This difference in optical rotation is a direct consequence of the compound's stereochemistry, which is critical for applications requiring precise chiral control.
| Evidence Dimension | Specific Optical Rotation [α]20/D (C=2, EtOH) |
|---|---|
| Target Compound Data | +50.0 to +53.0° |
| Comparator Or Baseline | N-Acetyl-S-benzyl-L-cysteine (expected negative rotation) |
| Quantified Difference | Opposite sign of rotation (positive vs. negative) |
| Conditions | Concentration 2 g/100 mL in ethanol at 20°C |
Why This Matters
The defined positive optical rotation ensures enantiomeric identity, preventing procurement of the incorrect stereoisomer for stereospecific applications.
- [1] Tokyo Chemical Industry Co., Ltd. (TCI). (n.d.). N-Acetyl-S-benzyl-D-cysteine. Product Code A0740. View Source
